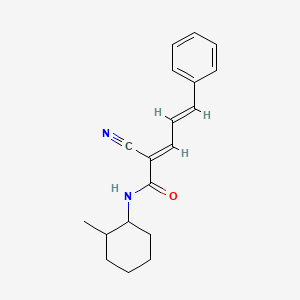
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as C16, is a chemical compound that has been widely studied for its potential applications in scientific research. C16 belongs to the class of acrylamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves its interaction with various cellular targets, including enzymes and receptors. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to interact with certain receptors, such as the cannabinoid receptor CB2, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to scavenge free radicals and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its reproducibility, and its ease of synthesis. However, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, including its potential use in combination with other drugs for cancer treatment, its optimization for neuroprotective effects, and its development as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide's effects and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide is a promising compound that has been widely studied for its potential applications in scientific research. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Although 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the potential of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-propenenitrile with 2-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-5-3-4-6-15(11)21-18(23)13(10-20)7-12-8-14(19)17(22)16(9-12)24-2/h7-9,11,15,22H,3-6H2,1-2H3,(H,21,23)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBMVISHDEOOM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5908318.png)
![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)